2-(Thiophen-2-yl)quinoxaline-5-carboxylic acid
Overview
Description
“2-(Thiophen-2-yl)quinoxaline-5-carboxylic acid” is a chemical compound with the molecular formula C13H8N2O2S and a molecular weight of 256.28 g/mol . It is a derivative of thiophene-2-carboxylic acid and 2-quinoxalinecarboxylic acid .
Molecular Structure Analysis
The molecular structure of “2-(Thiophen-2-yl)quinoxaline-5-carboxylic acid” consists of a quinoxaline ring attached to a thiophene ring via a 2-position carbon atom .Chemical Reactions Analysis
While specific chemical reactions involving “2-(Thiophen-2-yl)quinoxaline-5-carboxylic acid” are not detailed in the literature, thiophene derivatives are known to undergo various reactions, including condensation reactions .Scientific Research Applications
Organic Electronics
Quinoxaline derivatives have been studied for their electronic properties, which make them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). They can serve as solid-state emitters or bipolar charge transport materials due to their good thermal stability and favorable HOMO and LUMO energy levels .
Polymer Engineering
In polymer science, quinoxaline derivatives can be used to optimize polymer structures through side chain engineering. This can improve charge transport and refine device fabrication processes in electronics .
Luminescent Materials
Transition metal-based luminescent materials often utilize quinoxaline derivatives as ligands. These compounds can be cyclometalating agents for metals like iridium (III) and platinum (II), which are used in deep red emitting luminophores .
Synthetic Chemistry
Quinoxaline derivatives are valuable in synthetic chemistry for constructing complex molecules. They can be intermediates in the synthesis of various heterocyclic compounds, which have applications across medicinal chemistry and materials science .
Photophysical Studies
The photophysical properties of quinoxaline derivatives make them interesting subjects for research into light-matter interactions. These studies can lead to the development of new materials with tailored optical properties .
Charge Transport Materials
Due to their electron-withdrawing nature, quinoxaline derivatives can act as electron-transporting materials in electronic devices. This property is crucial for the efficiency of devices like solar cells and transistors .
Mechanism of Action
Target of Action
Similar compounds have been evaluated for antitubercular activity .
Mode of Action
It is known that the compound undergoes electrophilic substitution reactions, including nitration, sulfonation, bromination, formylation, and acylation .
Biochemical Pathways
The compound is known to undergo various chemical reactions, leading to the formation of derivatives substituted exclusively at the 5-position of the thiophene ring .
Result of Action
Similar compounds have shown promising antitubercular activity with lower cytotoxicity profiles .
properties
IUPAC Name |
2-thiophen-2-ylquinoxaline-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2S/c16-13(17)8-3-1-4-9-12(8)14-7-10(15-9)11-5-2-6-18-11/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRZTXRQVLWXMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(C=N2)C3=CC=CS3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587648 | |
Record name | 2-(Thiophen-2-yl)quinoxaline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-yl)quinoxaline-5-carboxylic acid | |
CAS RN |
904813-02-1 | |
Record name | 2-(Thiophen-2-yl)quinoxaline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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